N-Desmethyltramadol
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1018989-94-0 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 |
InChI Key |
NOZLWRHUQJHIRG-PBCQUBLHSA-N |
SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Synonyms |
(1R,2R)-rel-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol Hydrochloride; _x000B_cis-(+/-)-N-Demethyltramadol; N-Monodesmethyltramadol Hydrochloride; Nortramadol Hydrochloride |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for N Desmethyltramadol
Elucidation of Classical and Modern Synthetic Routes to N-Desmethyltramadol
The synthesis of this compound is closely linked to the synthesis of its parent compound, tramadol (B15222). Classical routes typically involve a multi-step process beginning with readily available precursors, while modern variations may focus on the direct modification of tramadol.
A common synthetic pathway begins with a Mannich reaction involving cyclohexanone (B45756), paraformaldehyde, and a suitable secondary amine hydrochloride. researchgate.netscielo.org.mx For the synthesis of this compound, the precursor 2-(N-benzyl, N-methyl)aminomethylcyclohexanone hydrochloride is prepared. scielo.org.mx This aminoketone intermediate is then reacted with an organometallic reagent, such as a Grignard reagent or an organolithium compound, derived from 3-bromoanisole (B1666278) (3-bromo-methoxybenzene). researchgate.netscielo.org.mx This key step forms the tertiary alcohol and couples the cyclohexyl and phenyl rings. The final step involves the removal of the N-benzyl protecting group to yield this compound, typically as a racemic mixture of its hydrochlorides. researchgate.netscielo.org.mx
An alternative approach involves the direct N-demethylation of tramadol. While this is a primary metabolic route in vivo catalyzed by cytochrome P450 enzymes, chemical methods can also be employed in a laboratory setting. hmdb.caresearchgate.net This can be a viable route if tramadol is a more accessible starting material than the necessary precursors for a total synthesis approach.
This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers. Most classical synthetic routes, like the one described above, result in a racemic mixture of the cis and trans isomers. researchgate.netscielo.org.mx The separation of these enantiomers is critical for pharmacological studies, as different stereoisomers can exhibit distinct biological activities. The separation of the desired enantiomers is often achieved through chiral chromatography. While specific stereoselective syntheses for this compound are not extensively detailed in the provided literature, the general principles of asymmetric synthesis, such as the use of chiral catalysts or resolving agents like L-(+)-tartaric acid, are common strategies applied to similar molecules to obtain specific enantiomeric forms. google.com
The selection of precursor molecules is fundamental to the successful synthesis of this compound. The core structure is built using a few key reagents.
| Precursor Molecule | Role in Synthesis |
| Cyclohexanone | Provides the cyclohexane (B81311) ring, which is a core component of the final structure. researchgate.netscielo.org.mx |
| Paraformaldehyde | Acts as the source of the methylene (B1212753) bridge (-CH2-) in the Mannich reaction. researchgate.netscielo.org.mx |
| N-benzyl-N-methylamine hydrochloride | Serves as the amine component in the Mannich reaction to introduce the aminomethyl group. The benzyl (B1604629) group acts as a protecting group that is later removed to yield the secondary amine of this compound. researchgate.netscielo.org.mx |
| 3-Bromoanisole | Used to generate the organometallic (Grignard or organolithium) reagent necessary for the aryl addition to the cyclohexanone derivative. It provides the 3-methoxyphenyl (B12655295) group. researchgate.netscielo.org.mx |
| Tramadol | Can be used as a direct precursor for N-demethylation reactions to produce this compound. google.com |
Design and Synthesis of this compound Analogs and Derivatives for Research Purposes
The synthesis of analogs and derivatives of this compound is essential for research, particularly in the fields of analytical chemistry, toxicology, and metabolic studies. These modified compounds serve as invaluable tools for method validation and understanding metabolic fate.
For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are the gold standard. Deuterium-labeled derivatives of this compound, such as rac-N-Desmethyl Tramadol-d3, are synthesized for this purpose. axios-research.com In these molecules, one or more hydrogen atoms are replaced with deuterium (B1214612). researchgate.net This substitution results in a compound that is chemically identical to the analyte but has a higher mass. researchgate.net When used as an internal standard in isotope dilution mass spectrometry, it co-elutes with the unlabeled analyte and allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. researchgate.net The synthesis of these labeled compounds often involves using deuterated reagents at a specific step in the synthetic pathway. researchgate.net
This compound is not an end-stage metabolite; it can be further metabolized in the body. The primary subsequent metabolite is N,N-didesmethyltramadol, formed through the action of CYP2B6 and CYP3A4 enzymes. hmdb.ca The chemical synthesis of N,N-didesmethyltramadol and other related homologs is undertaken to provide reference standards for metabolic studies. google.com Having access to these synthesized metabolites allows researchers to create a complete picture of the metabolic cascade of tramadol and to develop analytical methods capable of detecting and quantifying the parent drug and its full range of metabolites in biological samples. nih.gov
Optimization of Purification and Isolation Methodologies for this compound
The purification and isolation of this compound from a reaction mixture are critical for obtaining a compound of high purity suitable for analytical and research applications. A multi-step approach combining different physicochemical techniques is typically employed.
Initial purification often involves extraction. Liquid-liquid extraction (LLE) is a common first step, utilizing immiscible solvents like toluene (B28343) or dichloromethane (B109758) to separate the product from the aqueous reaction mixture. google.com The pH of the aqueous phase can be adjusted to exploit the basic nature of the amine group in this compound, facilitating its transfer between aqueous and organic layers and separating it from non-basic impurities. google.com Solid-phase extraction (SPE) is another powerful technique used for cleanup and concentration, where the compound is selectively adsorbed onto a solid sorbent and then eluted with an appropriate solvent. nyc.gov
Following extraction, further purification is often necessary. Crystallization is a highly effective method for achieving high purity. The crude product can be converted into a salt, such as the hydrochloride or o-chlorobenzoic acid salt, which is then recrystallized from a suitable solvent system like acetone-ether. scielo.org.mxgoogle.com The highly ordered crystal lattice excludes impurities, and subsequent basification can regenerate the pure free base if needed. google.com
For achieving the highest purity or for separating stereoisomers, chromatographic techniques are used. Flash chromatography on silica (B1680970) gel is a standard method for preparative scale purification in a synthetic laboratory. google.com For analytical purposes and to verify purity, High-Performance Liquid Chromatography (HPLC) is the method of choice, with purity levels exceeding 99% being achievable. google.com
| Technique | Purpose in Purification/Isolation |
| Liquid-Liquid Extraction (LLE) | Initial separation of the product from the reaction mixture based on solubility and acid-base properties. google.comnih.gov |
| Solid-Phase Extraction (SPE) | Sample cleanup and concentration by selectively binding and eluting the analyte from a solid sorbent. nyc.gov |
| Crystallization | High-level purification by forming a crystalline salt (e.g., hydrochloride) to exclude impurities. scielo.org.mxgoogle.com |
| Flash Chromatography | Preparative separation of the target compound from byproducts on a silica gel column. google.com |
| High-Performance Liquid Chromatography (HPLC) | Final purity assessment and analytical-scale separation. google.com |
Chemical Modification and Derivatization Techniques for Enhanced Analytical Properties
The analytical determination of this compound, particularly in biological matrices, often necessitates chemical modification to improve its detection properties. Derivatization is a key strategy employed to enhance the volatility, thermal stability, and chromatographic behavior of the compound, especially for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). oup.com
Due to the presence of polar functional groups (a secondary amine and a tertiary hydroxyl group), this compound can exhibit poor peak shape and thermal degradation during GC-MS analysis. Chemical derivatization masks these active hydrogens, leading to derivatives that are more volatile and stable at the high temperatures of the GC injector and column. oup.comnyc.gov
In contrast, methods based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently capable of analyzing this compound and other metabolites directly from processed biological samples without a derivatization step. nih.govsigmaaldrich.comnih.gov This is due to the nature of liquid-phase separation and ionization techniques like electrospray ionization (ESI), which are well-suited for polar molecules.
Common derivatization strategies for the GC-MS analysis of this compound fall into two main categories: silylation and acylation.
Silylation
This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Silylating reagents react with the hydroxyl and amine groups of this compound to create less polar and more volatile TMS-derivatives.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst such as 1% trimethylchlorosilane (TMCS), BSTFA is an effective reagent for derivatizing this compound. oup.com The procedure typically involves heating the dried sample extract with BSTFA to ensure complete reaction. oup.com
N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA): This is another powerful silylating agent used for the analysis of tramadol and its metabolites. laurentian.ca Similar to BSTFA, it is often formulated with 1% TMCS to enhance its reactivity. laurentian.ca The byproducts of MSTFA are highly volatile, which can be advantageous in preventing chromatographic interference. sigmaaldrich.com
Acylation
Acylation involves the introduction of an acyl group (such as an acetyl or propionyl group) into the molecule. This process also serves to mask the polar functional groups.
Propionic Anhydride (B1165640): This reagent is used to form stable propionyl derivatives of this compound and related metabolites. nyc.gov This derivatization has been shown to produce metabolites that are stable on-column and well-resolved from each other during chromatographic analysis. nyc.gov
The selection of a derivatization technique and the specific reaction conditions are critical for developing robust and sensitive analytical methods. The tables below summarize the common reagents and conditions reported in scientific literature.
Data Tables
Table 1: Derivatization Reagents for GC-MS Analysis of this compound
| Reagent Class | Specific Reagent | Purpose/Effect | Source(s) |
|---|---|---|---|
| Acylation | Propionic Anhydride | Increases thermal stability and improves chromatographic resolution. | nyc.gov |
| Silylation | BSTFA with 1% TMCS | Masks polar hydroxyl and amine groups, increasing volatility for GC analysis. | oup.comoup.com |
| MSTFA with 1% TMCS | Masks polar groups to enhance volatility and thermal stability; produces volatile byproducts. | laurentian.casigmaaldrich.com |
Table 2: Example Derivatization Conditions from Research Findings
| Reagent | Reaction Conditions | Analytical Method | Source(s) |
|---|---|---|---|
| Propionic Anhydride | Heat at 70°C for 22 minutes | GC-MS/NPD | nyc.gov |
| MSTFA + 1% TMCS | Heat at 70°C for 1 hour | GC-MS | laurentian.ca |
| BSTFA + 1% TMCS | Heat at 70°C for 30 minutes | GC-MS | oup.com |
| BSTFA–TMCS (99:1) | Heat at 80°C for 45 minutes | GC-MS | oup.com |
Enzymatic Biotransformation and Metabolic Pathways of N Desmethyltramadol
Cytochrome P450 Isoforms Mediating N-Demethylation of Tramadol (B15222) to N-Desmethyltramadol
The conversion of tramadol to its N-desmethylated metabolite, this compound (also known as M2), is a phase I metabolic reaction. This process is catalyzed by specific isoforms of the cytochrome P450 enzyme system. unibe.ch While tramadol's O-demethylation pathway, which produces the primary active metabolite O-desmethyltramadol (M1), is almost exclusively mediated by CYP2D6, the N-demethylation pathway involves different key enzymes. unibe.chnih.gov
Extensive research has identified cytochrome P450 isoforms CYP2B6 and CYP3A4 as the principal enzymes responsible for the N-demethylation of tramadol to form this compound. unibe.chsmpdb.cafrontiersin.orgresearchgate.net These enzymes catalyze the removal of a methyl group from the tertiary amine of the tramadol molecule. hmdb.ca Studies using human liver microsomes have confirmed the significant roles of both CYP2B6 and CYP3A4 in this specific metabolic pathway. hmdb.caresearchgate.net The involvement of these two major CYP isoforms highlights the complexity of tramadol metabolism and its susceptibility to drug-drug interactions, as many other substances are also substrates, inhibitors, or inducers of CYP2B6 and CYP3A4. unibe.ch
| Parent Compound | Metabolite | Primary Catalyzing Enzymes |
|---|---|---|
| Tramadol | This compound (M2) | CYP2B6, CYP3A4 unibe.chsmpdb.ca |
While CYP2B6 and CYP3A4 are recognized as the main contributors to tramadol's N-demethylation, the broader cytochrome P450 system is extensive. unibe.chnih.gov However, the available scientific literature predominantly and consistently points towards CYP2B6 and CYP3A4 as the catalysts for this specific reaction. unibe.chsmpdb.cafrontiersin.orghmdb.ca Research has largely focused on these two enzymes due to their significant contribution to the formation of this compound.
Further Metabolism of this compound to Secondary and Tertiary Metabolites
This compound is not an end-product of metabolism. Instead, it serves as an intermediate substrate for further biotransformation, leading to the creation of a series of secondary and tertiary metabolites. unibe.ch These subsequent reactions involve additional demethylation and other modifications, again mediated by CYP enzymes.
The secondary metabolite N,N-didesmethyltramadol (M3) is formed through the further N-demethylation of this compound. unibe.chsmpdb.ca This metabolic step is also catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4, the same enzymes responsible for the initial formation of this compound from tramadol. smpdb.cahmdb.ca This indicates a sequential demethylation process carried out by these specific isoforms.
This compound can also be metabolized via an alternative pathway involving O-demethylation. This reaction results in the formation of N,O-didesmethyltramadol (M5). unibe.chsmpdb.ca Unlike the N-demethylation steps, this O-demethylation is catalyzed by the cytochrome P450 isoform CYP2D6. smpdb.cawikipedia.org M5 is considered a pharmacologically active metabolite, although it is less potent than O-desmethyltramadol (M1). wikipedia.org
The metabolic cascade can continue from the secondary metabolites. Specifically, N,O-didesmethyltramadol (M5) can undergo another N-demethylation step to form the tertiary metabolite N,N,O-tridesmethyltramadol (M4). unibe.ch This multi-step process demonstrates the extensive biotransformation that tramadol and its initial metabolites undergo within the body.
| Substrate | Resulting Metabolite | Metabolic Reaction | Catalyzing Enzyme(s) |
|---|---|---|---|
| This compound (M2) | N,N-Didesmethyltramadol (M3) | N-demethylation | CYP2B6, CYP3A4 smpdb.cahmdb.ca |
| This compound (M2) | N,O-Didesmethyltramadol (M5) | O-demethylation | CYP2D6 smpdb.ca |
| N,O-Didesmethyltramadol (M5) | N,N,O-Tridesmethyltramadol (M4) | N-demethylation | Data not specified in sources |
In Vitro Studies on this compound Metabolic Stability and Clearance
In vitro studies are crucial for characterizing the metabolic fate of xenobiotics by isolating metabolic processes from the complex physiological environment of a living organism. For this compound, these studies primarily focus on its formation from the parent compound, tramadol, and its subsequent metabolic transformations. The determination of in vitro drug stability is a key factor in estimating intrinsic clearance, which can then be used to predict in vivo hepatic clearance. bioivt.comyoutube.com These assays help in selecting compounds with favorable pharmacokinetic properties for further development. bioivt.com
This compound is a primary metabolite of tramadol, formed through N-demethylation. researchgate.net This biotransformation is a Phase I metabolic reaction predominantly catalyzed by specific cytochrome P450 (CYP) enzymes in the liver. researchgate.net this compound can itself undergo further metabolism, being converted to N,N-didesmethyltramadol (M3), demonstrating a multi-step metabolic cascade. hmdb.ca
Liver microsomal assays are a standard in vitro tool used to investigate the metabolic stability of compounds by exposing them to a concentrated fraction of drug-metabolizing enzymes, particularly CYP450s, found in the endoplasmic reticulum of liver cells. youtube.comnih.gov Studies using human liver microsomes (HLM) have been fundamental in elucidating the metabolic pathways of tramadol. researchgate.netnih.gov These assays have established that tramadol is metabolized via two primary pathways: O-demethylation to O-desmethyltramadol (M1) and N-demethylation to this compound (M2). researchgate.net HLM studies have demonstrated that the formation of this compound is a significant route of tramadol metabolism.
Comparative studies using liver microsomes from different species have revealed significant differences in the rate of this compound formation. researchgate.netnih.gov For instance, the formation of M2 by dog liver microsomes is substantially faster than in cat and human liver microsomes. researchgate.netnih.gov This highlights the utility of microsomal assays in predicting species-specific metabolic profiles. youtube.com
| Species | Relative M2 Formation Rate | Key Findings |
|---|---|---|
| Dog | High | M2 formation is 4.8-fold faster than in cats and 19-fold faster than in humans. researchgate.netnih.gov |
| Cat | Moderate | M2 formation is slower than in dogs but faster than in humans. researchgate.netnih.gov |
| Human | Low | The N-demethylation pathway is significantly less active compared to dogs. researchgate.netnih.gov |
To identify the specific enzymes responsible for a compound's metabolism, researchers utilize recombinant enzyme systems. These systems involve cDNA-expressed human CYP isoforms, allowing for the investigation of individual enzyme contributions to a specific metabolic reaction. researchgate.netresearchgate.net
Studies with recombinant human CYP enzymes have conclusively identified CYP2B6 and CYP3A4 as the primary catalysts for the N-demethylation of tramadol to form this compound. hmdb.caresearchgate.netnih.gov These same enzymes, CYP2B6 and CYP3A4, are also responsible for the subsequent conversion of this compound to N,N-didesmethyltramadol. hmdb.ca The use of recombinant systems is essential for building robust quantitative physiologically-based pharmacokinetic (PBPK) models, which can predict a drug's behavior in vivo based on in vitro data. researchgate.net
Interspecies Differences in this compound Formation and Disposition
Significant interspecies differences exist in the metabolism of tramadol, particularly in the formation and disposition of this compound. researchgate.netnih.gov These variations are critical considerations when selecting appropriate animal models for nonclinical toxicology and pharmacokinetic studies, as the goal is to choose a species that accurately reflects human metabolism. bioivt.com While similar metabolites are often produced across species, the quantities can differ substantially. researchgate.net
Canine (Dog): In dogs, the N-demethylation pathway is a major metabolic route, leading to high concentrations of this compound. The rate of M2 formation in dog liver microsomes is significantly faster—19-fold higher—than in human liver microsomes. researchgate.netnih.gov This high formation rate, combined with a relatively low rate of M1 (O-desmethyltramadol) formation, is a distinguishing feature of tramadol metabolism in dogs. nih.gov
Feline (Cat): Compared to dogs, cats exhibit a slower rate of this compound formation. However, the M2 formation rate in cat liver microsomes is still faster than that observed in human liver microsomes. researchgate.netnih.gov
Rodent (Rat): In preclinical models such as the rat, the N-demethylation pathway leading to this compound is catalyzed by CYP2B6 and CYP3A4, mirroring the process in humans.
Equine (Horse): Following oral administration of tramadol in adult horses, this compound is detected in serum, with peak concentrations reaching 159 ± 20.4 ng/mL. madbarn.comdntb.gov.ua The half-life of this compound after oral administration was 2.62 ± 0.49 hours. madbarn.comdntb.gov.ua
| Parameter | Value |
|---|---|
| Maximal Serum Concentration (Cmax) | 159 ± 20.4 ng/mL madbarn.comdntb.gov.ua |
| Half-life (t1/2) | 2.62 ± 0.49 hours madbarn.comdntb.gov.ua |
The observed differences in this compound formation across species are primarily due to variations in the expression and activity of the cytochrome P450 enzymes responsible for tramadol's metabolism. nih.gov
Humans: As established by studies with recombinant enzymes and human liver microsomes, N-demethylation is catalyzed predominantly by CYP3A4 and CYP2B6. researchgate.netnih.gov
Dogs: The enzymatic basis for the high rate of this compound formation in dogs is different. Recombinant canine CYP studies have identified CYP2B11 and CYP3A12 as the enzymes largely responsible for M2 formation. researchgate.netnih.gov This was further confirmed in dog liver microsome studies where M2 formation was selectively inhibited by chloramphenicol (B1208) and CYP2B11 antiserum. nih.gov This reliance on different CYP isoforms explains the markedly different metabolic profile of tramadol in dogs compared to humans. nih.gov
Pharmacological Mechanisms and Molecular Interactions of N Desmethyltramadol
Assessment of N-Desmethyltramadol Opioid Receptor Binding Affinity and Selectivity
The interaction of this compound with opioid receptors is minimal, distinguishing it significantly from tramadol's other primary metabolite, M1. This lack of significant opioid activity means it does not contribute to the central opioid-mediated analgesia associated with tramadol (B15222) administration. researchgate.net
Research has consistently shown that this compound has a very low affinity for the mu-opioid receptor (MOR). researchgate.net In competitive radioligand binding assays using membranes from CHO cells stably expressing the cloned human µ-opioid receptor, racemic this compound ((±)-M2) displayed a weak binding affinity, with an equilibrium dissociation constant (Ki) greater than 10 µM. This affinity is substantially lower than that of the parent compound, tramadol (Ki = 2.4 µM), and vastly lower than the highly potent M1 metabolite, (+)-O-desmethyltramadol (Ki = 3.4 nM). researchgate.net
Furthermore, functional assays designed to measure the intrinsic activity of the compound at the receptor confirm its lack of efficacy. In [35S]GTPγS binding assays, which detect G-protein activation following receptor agonism, this compound showed no agonistic activity. It failed to stimulate [35S]GTPγS binding, indicating that even when it does bind to the MOR, it does not trigger the intracellular signaling cascade necessary for an opioid effect. This confirms that this compound is not an agonist at the µ-opioid receptor and is therefore not considered to contribute to the opioid-related effects of tramadol.
| Compound | Binding Affinity (Ki) |
|---|---|
| (+)-O-Desmethyltramadol ((+)-M1) | 3.4 nM |
| (±)-Tramadol | 2.4 µM |
| (±)-N-Desmethyltramadol (M2) | > 10 µM |
Consistent with its negligible activity at the mu-opioid receptor, this compound is not considered to have significant interactions with the kappa-opioid receptor (KOR) or the delta-opioid receptor (DOR). The parent compound, tramadol, is known to be a weak binder at both kappa and delta receptors. drugbank.comresearchgate.net Given that this compound is broadly considered inactive at opioid receptors, specific binding affinity data for KOR and DOR are not prominently featured in scientific literature, reflecting its low pharmacological relevance in opioid receptor-mediated pathways. researchgate.net
Exploration of this compound Modulation of Monoaminergic Systems (In Vitro/Preclinical)
The parent compound, tramadol, exerts part of its analgesic effect through the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. nih.govdrugbank.com This activity is stereoselective, with (+)-tramadol being more potent for inhibiting 5-HT reuptake and (-)-tramadol (B15223) being a more potent inhibitor of NE reuptake. drugbank.comrug.nl
The interaction of the tramadol family of compounds with the dopaminergic system is generally weak. In vitro studies have shown that tramadol and its primary active metabolite, O-desmethyltramadol, have no significant affinity for dopamine (B1211576) D1 or D2 receptors, nor for the dopamine transporter (DAT), with Ki values reported to be greater than or equal to 20 µM. rug.nl Similarly, tramadol demonstrates only very weak inhibition of dopamine uptake in synaptosomal preparations. nih.gov In line with these findings, this compound is also understood to lack any significant interaction with the dopamine neurotransmitter system.
Structure-Activity Relationships (SAR) for this compound and its Analogs
The study of tramadol and its metabolites provides a clear example of structure-activity relationships. The dramatic difference in pharmacological activity between the two primary metabolites, O-desmethyltramadol (M1) and this compound (M2), highlights the importance of specific chemical moieties for opioid receptor interaction.
The key structural difference between tramadol and M1 is the O-demethylation of the methoxy (B1213986) group on the phenyl ring, which exposes a phenolic hydroxyl group. This single change increases the binding affinity for the mu-opioid receptor by approximately 200-fold and is the critical step in converting tramadol into a potent opioid agonist. mdpi.com The phenolic hydroxyl group is a common feature in classical opioids like morphine and is known to be a crucial pharmacophore for high-affinity binding to the MOR. researchgate.net
Conversely, the formation of this compound involves the removal of one of the methyl groups from the tertiary amine. This modification does not create a group that enhances opioid receptor binding. The resulting secondary amine in M2, when compared to the tertiary amine in tramadol and M1, leads to a compound with negligible affinity for the MOR (Ki > 10 µM) and no functional agonist activity.
Therefore, the SAR for tramadol metabolites clearly indicates that O-demethylation is the bioactivation step essential for significant µ-opioid receptor agonism. In contrast, N-demethylation is a detoxification or inactivation pathway with respect to opioid activity, producing a metabolite that is largely inactive at opioid receptors.
Impact of N-Demethylation on Pharmacological Activity
The metabolic conversion of tramadol to this compound (M2) is a critical pathway that significantly alters the compound's pharmacological profile. This transformation, known as N-demethylation, is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4 in the liver. nih.govresearchgate.net The process involves the removal of a methyl group from the nitrogen atom of the tramadol molecule.
This structural modification has a profound impact on the molecule's ability to interact with the µ-opioid receptor (MOR), the primary target for the opioid-mediated analgesic effects of tramadol's main active metabolite, O-desmethyltramadol (M1). nih.govresearchgate.net In vitro studies have consistently demonstrated that N-demethylation results in a metabolite with markedly reduced affinity for the µ-opioid receptor. nih.gov Receptor binding assays show that this compound has a very weak affinity for the human µ-opioid receptor, with an inhibition constant (Ki) greater than 10 µM. nih.govresearchgate.net This is in stark contrast to the M1 metabolite, which binds to the receptor with high affinity. nih.gov
Furthermore, functional assays designed to measure a compound's ability to activate the receptor and initiate intracellular signaling have shown that this compound is devoid of agonistic activity at the µ-opioid receptor. nih.gov Consequently, the N-demethylation pathway is considered a detoxification or inactivation route in the context of opioid-like analgesia, as it produces a metabolite that does not contribute to the central opioid effects attributed to tramadol's active M1 metabolite. nih.gov
Influence of Stereochemistry on Receptor Binding and Functional Activity
Tramadol is administered as a racemate, a mixture of two enantiomers, (1R,2R)-(+)-tramadol and (1S,2S)-(-)-tramadol. The metabolic processes, including N-demethylation, are stereoselective, meaning the enzymes involved preferentially metabolize one enantiomer over the other. nih.gov
Studies conducted in rat liver microsomes have shown that the metabolism of tramadol is stereoselective, with a preference for the (-)-trans-tramadol enantiomer. nih.gov This stereoselectivity extends to the formation of its metabolites. Research in Wistar rats demonstrated a significant difference in the plasma concentrations of the this compound enantiomers following administration of racemic tramadol. The area under the plasma concentration-time curve (AUC) for the (+)-enantiomer of this compound was found to be substantially greater than that of the (-)-enantiomer, indicating preferential formation or slower clearance of the (+)-enantiomer.
Despite the known stereoselectivity of its formation, detailed pharmacological characterization of the individual enantiomers of this compound is limited in publicly available scientific literature. In vitro studies that have established the pharmacological inactivity of this compound at the µ-opioid receptor have typically utilized the racemic mixture, (±)-M2. nih.govresearchgate.net These studies report a weak binding affinity (Ki > 10 µM) for the racemate and a lack of functional agonism. nih.govresearchgate.net Consequently, while the production of this compound is stereoselective, specific data differentiating the receptor binding and functional activity of its (+) and (-) enantiomers are not extensively documented.
Mechanistic Investigations in Preclinical In Vitro and Animal Models
In Vitro Functional Assays (e.g., cAMP accumulation, G-protein coupling)
The molecular mechanism of this compound at the human µ-opioid receptor has been investigated using preclinical in vitro functional assays that directly measure receptor interaction and signal transduction. These studies confirm the compound's lack of significant opioid activity.
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In competitive binding experiments using membranes from CHO (Chinese hamster ovary) cells stably expressing the cloned human µ-opioid receptor, racemic this compound ((±)-M2) displayed only a very weak ability to displace the radiolabeled opioid antagonist [3H]naloxone. nih.gov This corresponds to a binding affinity (Ki) value of over 10,000 nM (>10 µM), which is considered pharmacologically insignificant for a direct opioid effect, especially when compared to the high affinity of the active metabolite (+)-O-desmethyltramadol ((+)-M1). nih.govresearchgate.net
To assess functional activity, G-protein coupling assays, such as the [35S]GTPγS binding assay, are employed. Activation of the G-protein coupled µ-opioid receptor by an agonist promotes the binding of [35S]GTPγS to the Gα subunit. Studies utilizing this technique have shown that racemic this compound had no stimulatory effect on [35S]GTPγS binding. nih.govresearchgate.net This lack of G-protein activation indicates that this compound is not an agonist at the human µ-opioid receptor and is incapable of initiating the downstream signaling cascade that leads to opioid effects, which includes the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
Table 1: In Vitro Activity of Tramadol Metabolites at the Human µ-Opioid Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Activity (GTPγS Binding) |
|---|---|---|
| (±)-Tramadol | 2400 | Agonist activity not specified |
| (+)-O-Desmethyltramadol (M1) | 3.4 | Agonist |
| (-)-O-Desmethyltramadol (M1) | 240 | Agonist |
| (±)-N-Desmethyltramadol (M2) | >10,000 | No stimulatory effect |
Data sourced from Gillen et al. (2000). nih.gov
Neurochemical Studies in Animal Brain Regions
While in vitro studies establish a lack of direct receptor activity, neurochemical investigations in animal models provide insight into the distribution of this compound within the central nervous system (CNS). Following the administration of tramadol to rats, this compound (M2), along with the parent drug and the M1 metabolite, has been detected in the cerebrospinal fluid (CSF). This confirms that the metabolite can cross the blood-brain barrier and enter the CNS.
However, pharmacokinetic studies in rats have shown that the concentration of this compound in the CSF is lower than its concentration in the plasma. This suggests a limited or less efficient transport into the central nervous system compared to its presence in the systemic circulation.
Studies investigating the neurochemical effects of tramadol administration in rats—such as alterations in the turnover of neurotransmitters like dopamine and serotonin—attribute these effects to the actions of the parent tramadol enantiomers and the active M1 metabolite. rug.nl The (+)-tramadol enantiomer inhibits serotonin reuptake, the (-)-tramadol enantiomer inhibits norepinephrine reuptake, and the (+)-M1 metabolite is a potent µ-opioid agonist. rug.nl Given the established in vitro inactivity of this compound at the µ-opioid receptor, its contribution to the direct neurochemical changes observed after tramadol administration is considered negligible. There is a lack of preclinical studies administering this compound directly to assess any potential unique neurochemical effects it might possess independent of the parent drug or other metabolites.
Advanced Analytical Methodologies for N Desmethyltramadol Detection and Quantification
Chromatographic Techniques for N-Desmethyltramadol Analysis
Chromatographic methods are fundamental for the accurate detection and quantification of this compound in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer the necessary resolution and sensitivity for its analysis. These techniques, often coupled with highly selective detectors, allow for the separation of this compound from its parent compound, tramadol (B15222), and other metabolites.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely utilized technique for the analysis of tramadol and its metabolites, including this compound. Its versatility allows for various separation modes and detection methods, catering to the specific needs of the analysis, such as achieving high sensitivity or separating stereoisomers.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound due to its compatibility with aqueous samples and the polarity of the analyte. Method development involves the careful selection and optimization of several key parameters to achieve the desired separation and sensitivity.
Column Selection: The stationary phase is typically a nonpolar, hydrophobic material. C18 (octadecylsilane) columns are frequently employed, offering excellent retention and separation for moderately polar compounds like this compound. For instance, columns such as the BDS-Hypersil-C18 and LichroCART RP-18e have been successfully used.
Mobile Phase Composition: The mobile phase in RP-HPLC consists of a polar solvent system, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. The ratio of the organic modifier to the aqueous phase is a critical parameter that controls the retention time of the analytes. Increasing the organic content generally decreases retention. Buffers, such as phosphate buffers, are used to control the pH of the mobile phase, which is crucial for ionizable compounds like this compound to ensure reproducible retention times and good peak shapes.
Detection: UV detection is a common method, though fluorescence detection offers higher sensitivity, as tramadol and its metabolites exhibit native fluorescence. For example, excitation and emission wavelengths of 275 nm and 300 nm, respectively, have been used for sensitive detection.
Optimization of RP-HPLC methods involves systematically adjusting parameters such as mobile phase composition, pH, and flow rate to achieve optimal resolution, peak shape, and analysis time. Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities. For example, a complex gradient of a mixed aqueous solution (containing ortho-phosphoric acid and triethylamine) with acetonitrile and methanol has been used to separate tramadol and its metabolite O-desmethyltramadol. nyc.govoup.com
Interactive Table: Typical RP-HPLC Parameters for Tramadol Metabolite Analysis
| Parameter | Common Selection | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for retention. |
| Mobile Phase | Acetonitrile/Phosphate Buffer or Methanol/Phosphate Buffer | Elutes analytes from the column; buffer controls pH. |
| Elution Mode | Isocratic or Gradient | Isocratic uses constant mobile phase composition; gradient changes composition for complex mixtures. |
| Flow Rate | 1.0 mL/min | Influences analysis time and separation efficiency. |
| Detector | UV or Fluorescence | UV is general-purpose; Fluorescence offers higher sensitivity for fluorescing compounds. |
| pH | ~3.9 - 7.1 | Controls the ionization state of the analyte, affecting retention and peak shape. oup.comnyc.gov |
This compound is a chiral compound, existing as two enantiomers ((+)-N-Desmethyltramadol and (-)-N-Desmethyltramadol). Since enantiomers can have different pharmacological activities, their separation and individual quantification are often necessary. Chiral HPLC is the primary technique used to achieve this separation.
This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used. For the enantiomeric separation of tramadol and its metabolites, including this compound, columns like the Lux Cellulose-4 and Chiropak AD have proven effective. nih.govresearchgate.net
Chiral separations are often performed in normal-phase mode, using nonpolar mobile phases. A typical mobile phase for this application would be a mixture of a hydrocarbon solvent like hexane with a polar modifier such as ethanol. laurentian.ca An amine additive, like diethylamine (DEA), is often included in small concentrations to improve peak shape for basic analytes. nih.gov One study achieved successful separation of the enantiomers of tramadol, this compound, and O-Desmethyltramadol in under 15 minutes using a Lux Cellulose-4 column with a mobile phase of hexane and ethanol (96:4, v/v) containing 0.1% diethylamine. nih.gov
Interactive Table: Chiral HPLC Conditions for this compound
| Parameter | Example Condition | Reference |
|---|---|---|
| Chiral Column | Lux Cellulose-4 (150 x 4.6 mm, 3 µm) | nih.gov |
| Mobile Phase | 0.1% Diethylamine in Hexane/Ethanol (96:4, v/v) | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection | Fluorescence | nih.gov |
| Limit of Quantification | 28 ng/L for each enantiomer | nih.gov |
Mass Spectemetric Approaches for this compound Identification and Quantification
Mass spectrometry (MS) has become an indispensable tool for the detection and quantification of this compound in various biological matrices. Its high sensitivity and selectivity allow for the accurate measurement of this metabolite, even at low concentrations. This section will delve into the different mass spectrometric techniques employed for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for the simultaneous determination of tramadol and its metabolites, including this compound. nih.govresearchgate.netnih.gov These methods offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies and forensic analysis. nih.govnih.gov
LC-MS/MS methods have been developed and validated for the simultaneous quantification of this compound and other tramadol metabolites in various biological matrices such as plasma, urine, and hair. nih.govnih.govsigmaaldrich.comnih.gov These methods typically involve a chromatographic separation step followed by mass spectrometric detection. The chromatographic separation is often achieved using a reversed-phase column, which separates the analytes based on their polarity. sigmaaldrich.com
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov In MRM mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process allows for the selective detection of the target analyte even in the presence of complex biological matrices.
Several studies have reported the successful application of LC-MS/MS methods for the analysis of this compound in clinical and forensic samples. nih.govnih.govnih.gov These methods have been shown to be accurate, precise, and reliable, with low limits of quantification. nih.govnih.gov For example, one study reported a lower limit of quantification of 0.1 ng/mL for this compound in rat plasma. nih.gov
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | nih.gov |
| Linearity Range | 0.1-300 ng/mL (total), 0.25-125 ng/mL (unbound) | nih.gov |
| Intra- and Inter-assay Reproducibility | <15% | nih.gov |
| Accuracy | 89.2–106.2 % | nih.gov |
Table 1: Performance characteristics of a validated LC-MS/MS method for the analysis of this compound in human plasma.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used in LC-MS for the analysis of this compound. nih.govwikipedia.org ESI is a soft ionization technique that is suitable for polar and thermally labile compounds, while APCI is better suited for less polar and thermally stable compounds. wikipedia.org
ESI is the preferred ionization technique for the analysis of this compound due to its polar nature. nih.gov In ESI, a high voltage is applied to a capillary containing the eluent from the LC column, which creates a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.
APCI is another ionization technique that can be used for the analysis of this compound. oup.com In APCI, the eluent from the LC column is nebulized and vaporized in a heated chamber. wikipedia.org The vaporized molecules are then ionized by a corona discharge. wikipedia.org APCI is a more robust ionization technique than ESI and is less susceptible to matrix effects.
The choice of ionization technique depends on the specific application and the properties of the analyte. For the analysis of this compound, ESI is generally preferred due to its higher sensitivity. nih.gov However, APCI can be a useful alternative, especially when dealing with complex biological matrices. oup.com
Tandem Mass Spectrometry (MS/MS) for Selective Reaction Monitoring (SRM)
Tandem mass spectrometry (MS/MS) is a powerful technique for the selective detection and quantification of this compound. nih.govnih.gov In MS/MS, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. researchgate.net This process, known as selective reaction monitoring (SRM), provides high selectivity and sensitivity, allowing for the detection of this compound even at very low concentrations. nih.gov
The fragmentation of this compound in the collision cell produces a characteristic pattern of product ions. researchgate.net The most abundant product ion is typically used for quantification, while other product ions can be used for confirmation. The specific SRM transitions for this compound can be optimized to maximize sensitivity and selectivity.
The ESI-MS/MS spectra of this compound is dominated by a single iminium cation base peak at m/z 44. researchgate.net This is in agreement with data reported in the literature. researchgate.net
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 250 | 44 | 20 |
Table 2: Optimized SRM transition for the analysis of this compound. sigmaaldrich.comresearchgate.net
SRM is a highly selective technique that can be used to differentiate this compound from other structurally related compounds, such as O-Desmethyltramadol. nih.gov This is because the precursor and product ions are specific to the target analyte. As a result, SRM is the preferred technique for the quantification of this compound in complex biological matrices.
High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of this compound and its metabolites. researchgate.net HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide high mass accuracy and resolution, allowing for the determination of the elemental composition of an ion. researchgate.net
Accurate mass measurement is a key feature of HRMS that allows for the confident identification of this compound. By comparing the measured mass of an ion to its theoretical mass, it is possible to determine its elemental composition with a high degree of confidence. This information can be used to confirm the identity of this compound and to differentiate it from other isobaric compounds.
HRMS can also be used for the structural elucidation of this compound metabolites. researchgate.net By analyzing the fragmentation pattern of a metabolite, it is possible to determine its structure. This information can be used to identify new metabolites and to study the metabolic pathways of tramadol.
A study by an unknown author developed a novel analytical method for the structural elucidation of tramadol and its metabolites, including this compound, using chemical modification and liquid chromatography–high-resolution tandem mass spectrometry (LC‐HR‐MS/MS) with Orbitrap technology. researchgate.net The study found that after chemical derivatization, each of the investigated compounds exhibited informative mass spectra that enabled better exposition of their structures. researchgate.net
Ion Mobility Spectrometry (IMS) Coupled Techniques
Ion mobility spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be used to improve the selectivity and sensitivity of the analysis. nih.gov
IMS-MS has been shown to be a useful technique for the analysis of this compound and its isomers. nih.gov In one study, drift tube ion mobility spectrometry (DTIMS) was used to separate this compound from its isomer, O-Desmethyltramadol. nih.gov The two isomers were baseline separated, with collision cross section (CCS) values of 160.4 Å2 and 156.6 Å2, respectively. nih.gov
The ability to separate isomers is a major advantage of IMS-MS, as it can be difficult to separate them using conventional chromatographic techniques. This is particularly important for the analysis of this compound, as its isomer, O-Desmethyltramadol, is also a major metabolite of tramadol.
IMS-MS has also been used for the rapid screening of opioids, including this compound, in urine samples. nih.gov In one study, a high-throughput SPE-IMS-MS method was developed for the analysis of 30 opioids in urine. nih.gov The method was able to detect this compound at a concentration of 2 ng/mL. nih.gov
Sample Preparation Techniques for this compound Isolation from Complex Matrices
The accurate quantification of this compound in biological matrices requires effective sample preparation to remove interfering substances and concentrate the analyte. chromatographyonline.com The choice of sample preparation technique depends on the matrix, the required sensitivity, and the analytical method used. chromatographyonline.com Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.com
Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples. nih.govijpsjournal.com It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample, which causes the proteins to precipitate out of solution. nih.govnih.gov The supernatant, which contains the analyte, is then collected and analyzed. While simple, PP may not provide sufficient cleanup for highly complex matrices and can lead to ion suppression in LC-MS analysis. chromatographyonline.com
Liquid-liquid extraction is a more selective technique that separates analytes based on their differential solubility in two immiscible liquids. nih.govnih.gov For this compound, LLE is often performed using an organic solvent, such as methyl t-butyl ether, to extract the analyte from an aqueous sample. nih.govnih.gov LLE can provide cleaner extracts than PP, but it is more time-consuming and requires larger volumes of organic solvents. nih.gov
Solid-phase extraction is a highly selective and versatile technique that uses a solid sorbent to isolate and concentrate analytes from a liquid sample. researchgate.net For this compound, SPE is typically performed using a reversed-phase sorbent, which retains the analyte while allowing interfering substances to pass through. The analyte is then eluted from the sorbent with a small volume of organic solvent. SPE provides excellent cleanup and concentration, making it the preferred method for many applications.
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PP) | Removal of proteins by precipitation with an organic solvent. ijpsjournal.com | Simple, rapid, and inexpensive. nih.gov | May not provide sufficient cleanup, can lead to ion suppression. chromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. nih.gov | More selective than PP, can provide cleaner extracts. nih.gov | Time-consuming, requires large volumes of organic solvents. nih.gov |
| Solid-Phase Extraction (SPE) | Isolation and concentration using a solid sorbent. researchgate.net | Highly selective, provides excellent cleanup and concentration. | More expensive than PP and LLE. |
Table 3: Comparison of common sample preparation techniques for this compound analysis.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for the clean-up and pre-concentration of this compound from biological samples such as plasma and urine. nih.govnyc.gov This method offers advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and the potential for automation. valpo.edu
SPE protocols for this compound typically involve the use of cation exchange cartridges. oup.com The general steps include:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by a buffer to activate the sorbent.
Loading: The pre-treated biological sample (e.g., diluted urine or plasma) is loaded onto the cartridge. This compound and other analytes are retained on the sorbent.
Washing: The cartridge is washed with specific solvents to remove endogenous interferences while retaining the analytes of interest.
Elution: A suitable elution solvent, often a mixture of an organic solvent and a base (e.g., ethyl acetate/ammonium hydroxide), is used to elute this compound from the sorbent. nyc.gov
Molecularly imprinted polymers (MIPs) have also been developed as highly selective SPE sorbents for tramadol and its metabolites. nih.gov Water-compatible MIPs have shown effective extraction of tramadol from human plasma and urine, demonstrating the potential for creating highly specific extraction phases for its metabolites, including this compound. nih.gov
Table 1: Example of a Solid-Phase Extraction Protocol for Tramadol and its Metabolites
| Step | Reagent/Solvent | Purpose |
| Sample Pre-treatment | 100 mM sodium acetate buffer pH 4.5 | Dilution and pH adjustment |
| Conditioning | Methanol, followed by deionized water and buffer | To activate the sorbent |
| Loading | Pre-treated sample | Adsorption of analytes to the sorbent |
| Washing | Deionized water, Acetic acid, Methanol | Removal of interferences |
| Elution | Ethyl acetate/Ammonium hydroxide (98/2) | Desorption of analytes from the sorbent |
This table is a generalized representation based on common SPE procedures for tramadol and its metabolites. nyc.gov
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction (LLE) remains a fundamental and effective technique for the extraction of this compound from aqueous biological matrices. Optimization of LLE protocols is critical to maximize extraction efficiency and minimize the co-extraction of interfering substances.
Key parameters that are optimized in LLE methods for this compound include:
Solvent Selection: A variety of organic solvents have been tested for the extraction of tramadol and its metabolites. A mixture of ethyl acetate and diethyl ether (1:1, v/v) has proven to be efficient. oup.com Other solvents like methyl-tert-butyl ether (MTBE) have also been successfully used. nih.govoup.com
pH of the Aqueous Phase: The pH of the biological sample is adjusted to a basic pH to ensure that this compound, which is a basic compound, is in its non-ionized form, thereby facilitating its transfer into the organic phase. oup.com
Back Extraction: To further clean up the extract, a back-extraction step can be employed. After the initial extraction into an organic solvent, the analytes can be back-extracted into an acidic aqueous solution. This is followed by pH adjustment of the aqueous phase to basic conditions and a second extraction into an organic solvent. This process can significantly improve the purity of the final extract. nih.govoup.com
One study reported high extraction efficiencies for tramadol, O-desmethyltramadol, and this compound of 102.12%, 101.30%, and 98.21%, respectively, using an LLE method with MTBE and a back-extraction step. nih.gov
Microextraction Techniques
In recent years, microextraction techniques have gained prominence due to their advantages, including reduced solvent consumption, lower sample volume requirements, and high enrichment factors. These methods are particularly valuable for the analysis of trace amounts of this compound.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution with a large surface area between the extraction solvent and the sample, leading to fast and efficient extraction. For tramadol and its metabolites, various solvents like ethyl acetate, diethyl ether, and chloroform have been tested in DLLME protocols. mdpi.com The optimized DLLME method has been shown to be superior to traditional LLE for the extraction of tramadol and its metabolites from urine. mdpi.com
Liquid-Phase Microextraction (LPME): LPME with back extraction has been developed for the determination of tramadol in human plasma. nih.gov In this method, the analyte is extracted from a basic sample solution through a small volume of an organic solvent and then into an acidic aqueous acceptor microdrop. nih.gov This technique offers a high enrichment factor. nih.gov
Solid-Phase Microextraction (SPME): While less commonly reported specifically for this compound, SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph.
Protein Precipitation Strategies
Protein precipitation (PPT) is a straightforward and rapid method for sample preparation, particularly for plasma and serum samples, aimed at removing high-molecular-weight proteins that can interfere with chromatographic analysis and damage analytical columns. nih.govnih.gov
Commonly used protein precipitation agents for the analysis of this compound include:
Acetonitrile: This is one of the most frequently used organic solvents for PPT. nih.gov Typically, three to four volumes of cold acetonitrile are added to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. nih.govsigmaaldrich.com The supernatant containing the analytes is then collected for analysis.
Perchloric Acid: An acidic precipitating agent that can also be used. A simple and rapid sample preparation method for tramadol and O-desmethyltramadol involved plasma protein precipitation with perchloric acid. nih.gov
Trichloroacetic Acid (TCA) and Metal Hydroxides: Other reagents like TCA and mixtures of zinc sulfate and sodium hydroxide can also be used for protein precipitation. mdpi.com
While PPT is a simple technique, it may result in a less clean extract compared to SPE or LLE, potentially leading to matrix effects in mass spectrometry-based analyses. sigmaaldrich.com
Method Validation and Quality Assurance in this compound Analytical Chemistry
The validation of analytical methods is essential to ensure the reliability, reproducibility, and accuracy of the obtained results for this compound quantification. oup.comwjbphs.com Method validation is performed according to international guidelines and typically assesses parameters such as sensitivity, selectivity, linearity, precision, and accuracy. oup.commdpi.com
Assessment of Sensitivity (Limit of Detection, Limit of Quantification)
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of at least 3. oup.com
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is crucial for studies requiring the measurement of low concentrations of this compound. It is commonly defined as the concentration yielding a signal-to-noise ratio of 10. oup.com
The sensitivity of methods for this compound varies depending on the sample preparation technique and the analytical instrument used. For instance, a gas chromatography-mass spectrometry (GC-MS) method for tramadol and its metabolites in human urine reported an LOQ of 20 ng/mL for this compound. nih.gov Another study using high-performance liquid chromatography (HPLC) reported an LOQ of 5 ng/ml for this compound in plasma. researchgate.net Enantioselective methods have achieved even lower LOQs, with one study reporting an LOQ of 0.1 ng/ml for this compound enantiomers in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Table 2: Examples of LOD and LOQ for this compound in Various Studies
| Analytical Method | Matrix | LOD | LOQ |
| GC-MS | Human Urine | - | 20 ng/mL nih.gov |
| HPLC | Human Plasma | - | 5 ng/mL researchgate.net |
| LC-MS/MS (enantioselective) | Rat Plasma | - | 0.1 ng/mL nih.gov |
| LC-FLD (enantioselective) | Wastewater | 8 ng L⁻¹ | 28 ng L⁻¹ mdpi.com |
This table presents a selection of reported sensitivity values to illustrate the range achieved by different methodologies.
Evaluation of Selectivity and Specificity
Selectivity and specificity are critical parameters in method validation, ensuring that the analytical method can unequivocally measure the analyte of interest in the presence of other components in the sample matrix. oup.com
Selectivity: The ability of the method to distinguish and quantify the analyte from other substances, including endogenous matrix components, other metabolites, and co-administered drugs. oup.com Selectivity is typically assessed by analyzing multiple blank samples from different sources to check for any interfering peaks at the retention time of this compound. oup.commdpi.com
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound analysis, specificity is often challenged by analyzing samples spiked with a mixture of structurally related compounds, other metabolites of tramadol (like O-desmethyltramadol), and other commonly co-administered drugs. oup.com
For example, in the validation of a GC-MS method, specificity was tested by analyzing spiked blank blood and vitreous humor samples with a mixture of 41 different compounds, and no interferences were detected at the retention times of the studied compounds. oup.com The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a high degree of selectivity and specificity through the monitoring of specific precursor-to-product ion transitions. nih.gov
Determination of Linearity and Calibration Range
Linearity in a bioanalytical method demonstrates the direct proportionality between the concentration of an analyte in a sample and the response of the analytical instrument. This is established by analyzing a series of calibration standards at different known concentrations. The calibration range is the span of concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), within which the method is shown to be linear, accurate, and precise.
Several studies have established the linearity for the quantification of this compound across various biological matrices. For instance, a gas chromatography-mass spectrometry (GC/MS) method developed for human urine demonstrated linearity for this compound over a concentration range of 10-1000 ng/mL, with a coefficient of determination (r²) greater than 0.99 oup.comnih.gov. Another study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the enantiomers of this compound in whole blood reported a linear calibration model in the range of 0.25-250 ng/g researchgate.net. In research involving animal models, a method for quantifying this compound in horse serum was linear across two ranges: 5 to 100 ng/mL (r² = 0.9984) and 20 to 1,000 ng/mL (r² = 0.9940) cancer.gov. Furthermore, an enantioselective method applied to environmental wastewater samples established a linear range of 56 ng/L to 392 ng/L nih.gov. The lower limit of quantification (LLOQ) for this compound has been reported to be as low as 20 ng/mL in human urine and 0.1 ng/mL for its enantiomers in rat plasma oup.com.
Table 1: Linearity and Calibration Range for this compound in Various Studies
Precision, Accuracy, and Robustness Evaluation
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-assay (repeatability) and inter-assay (intermediate precision). Accuracy is the closeness of the mean test results to the true concentration of the analyte and is expressed as a percentage of the nominal value. Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Validation studies for this compound quantification consistently report high levels of precision and accuracy. A GC/MS method in human urine showed intra-assay precision within 1.29-6.48% and inter-assay precision within 1.28-6.84% oup.comnih.gov. The accuracy for the same method was reported to be within 91.79-106.89% oup.comnih.gov. For an LC-MS/MS method in whole blood, intermediate precision for this compound enantiomers was between 2-7%, with accuracy ranging from 83-114% researchgate.net. In horse serum, an analytical method demonstrated precision (RSD) of 2.65% to 11.75% and accuracy deviation from −10.01% to 1.12% cancer.gov. These findings, demonstrating high precision and accuracy across different laboratories and methodologies, suggest a degree of robustness for the analytical determination of this compound.
Table 2: Precision and Accuracy Data for this compound Analysis
Stability Assessment of this compound in Research Samples
Analyte stability is a critical parameter in the validation of bioanalytical methods. It ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term storage stability at specific low temperatures.
The stability of this compound has been confirmed as part of a comprehensive method validation for the enantioselective analysis of tramadol and its metabolites in human whole blood. In this research, the enantiomers of this compound were found to be stable in both the biological matrix (whole blood) and in the processed extract researchgate.netresearchgate.net. Specific long-term stability tests were conducted, which demonstrated that the compound is stable when stored at -80°C for up to 24 months. This finding is crucial for studies that require the long-term storage of samples before analysis, ensuring that the measured concentrations accurately reflect the levels present at the time of collection.
Preclinical Research on N Desmethyltramadol Pharmacodynamics and Pharmacokinetics Non Human
In Vitro Pharmacological Characterization of N-Desmethyltramadol
In vitro studies are fundamental in determining the intrinsic activity of a compound at a molecular level, separate from the complexities of a whole biological system. Research on this compound has aimed to define its interaction with relevant receptors and its potential to influence metabolic enzymes.
Receptor binding and functional assays have consistently demonstrated that this compound is a pharmacologically inactive metabolite at the primary target of tramadol (B15222), the µ-opioid receptor. peerj.comresearchgate.net In competitive binding assays using cloned human µ-opioid receptors, (±)-N-desmethyltramadol displayed only weak affinity, with an inhibition constant (Ki) greater than 10 µM. researchgate.net This is substantially higher than that of the parent compound, (±)-tramadol, and the highly active metabolite, (+)-O-desmethyltramadol (M1). researchgate.netpharmgkb.orgnih.gov
Furthermore, in functional assays that measure the ability of a compound to activate the receptor and initiate a cellular response, (±)-N-desmethyltramadol showed no agonistic activity. researchgate.net Specifically, it did not stimulate [35S]GTPγS binding, a key step in G-protein coupled receptor activation, confirming its lack of efficacy at the µ-opioid receptor. researchgate.net Consequently, it is not considered to contribute to the opioid-mediated analgesic effects of tramadol. researchgate.netresearchgate.net
Table 1: Comparative Binding Affinity (Ki) at the Human µ-Opioid Receptor
| Compound | Binding Affinity (Ki) | Reference |
|---|---|---|
| (±)-N-Desmethyltramadol (M2) | >10 µM | researchgate.net |
| (+)-O-Desmethyltramadol (M1) | 0.0034 µM | pharmgkb.orgnih.gov |
| (±)-Tramadol | 2.4 µM | pharmgkb.orgnih.gov |
The formation of this compound from tramadol is well-characterized, but there is limited preclinical evidence to suggest that this compound itself is a significant inhibitor or activator of cytochrome P450 (CYP) enzymes. The available literature primarily focuses on the CYP isoenzymes responsible for its production rather than any downstream enzymatic effects of the metabolite itself. Therefore, based on current research, this compound is not known to be a perpetrator of clinically relevant enzyme-based drug interactions.
In Vivo Animal Model Studies on this compound (Focus on Mechanistic Insights)
In vivo studies in various animal species have provided crucial insights into how this compound is handled in a complete biological system, revealing significant interspecies differences in its pharmacokinetic profile.
Pharmacokinetic studies have been conducted in several animal models, demonstrating considerable variability in the formation and elimination of this compound.
Rats: In male Wistar rats, the disposition of this compound was found to be highly enantioselective. nih.gov Studies in rats with experimentally induced diabetes also showed an impact on the pharmacokinetics, with increased plasma concentrations of (+)-N-desmethyltramadol observed. nih.govx-mol.com
Dogs: In greyhounds, this compound is a major metabolite, with plasma concentrations exceeding those of the parent drug and a terminal half-life of 2.3 hours. avma.org The mean maximum plasma concentration (Cmax) was found to be 379.1 ng/mL. avma.org In vitro work with dog liver microsomes revealed that the formation of this compound is significantly faster—about 19-fold—than in human liver microsomes. researchgate.net
Horses and Donkeys: Similar to dogs, this compound is a major metabolite in horses and donkeys, whereas the active M1 metabolite is produced in negligible amounts. researchgate.netspandidos-publications.commdpi.com This rapid metabolism to an inactive metabolite is thought to contribute to the variable efficacy of tramadol in these species. mdpi.com
Zebrafish: Following administration of tramadol to zebrafish, this compound was detected in several tissues, including the brain, where its concentration was notably higher than that of O-desmethyltramadol. spandidos-publications.com
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Dog (Greyhound) | Terminal Half-Life (T½) | 2.3 hours | avma.org |
| Cmax | 379.1 ng/mL | avma.org | |
| Rat (Wistar) | AUC Ratio ((+)-M2 / (-)-M2) | 6.36 | nih.govresearchgate.net |
Absorption: As a metabolite, this compound is not absorbed but rather appears in the systemic circulation following the metabolism of the parent drug, tramadol.
Distribution: Studies in zebrafish have shown that this compound distributes into various tissues, including the brain, eyes, muscles, and gills, indicating it can cross biological membranes. spandidos-publications.com
Metabolism: this compound is a product of phase I metabolism of tramadol via N-demethylation. pharmgkb.org In preclinical models such as the rat, this pathway is catalyzed by CYP2B6 and CYP3A4, which mirrors the process in humans. researchgate.netnih.gov However, in dogs, the enzymes primarily responsible are CYP2B11 and CYP3A12. researchgate.net this compound can undergo subsequent metabolism itself, being converted to the secondary metabolite N,O-didesmethyltramadol (M5). pharmgkb.orgfrontiersin.org
Excretion: The elimination of tramadol metabolites, including this compound, occurs predominantly through the kidneys. pharmgkb.orgnih.gov In rats and dogs, tramadol is extensively metabolized, with only about 1% of the parent drug being excreted unchanged in the urine. jscimedcentral.com
Tramadol is administered as a racemic mixture, and its metabolism can be stereoselective. Preclinical research in rats has provided clear evidence of enantioselective pharmacokinetics for this compound. nih.govsemanticscholar.org In one study, following the oral administration of racemic tramadol to Wistar rats, the area under the plasma concentration-time curve (AUC) for the (+)-enantiomer of this compound was found to be 6.36 times greater than that of the (-)-enantiomer. nih.govresearchgate.net This significant difference indicates a stereopreference in the metabolic pathway of formation or in the subsequent elimination of the this compound enantiomers. These findings suggest that the rat is a suitable animal model for investigating the enantioselective aspects of tramadol metabolism. nih.gov
Behavioral and Neurochemical Effects in Animal Models (mechanistic, not therapeutic outcomes)
Preclinical studies in animal models have sought to elucidate the specific behavioral and neurochemical effects of this compound (M2), a primary metabolite of tramadol. While tramadol's analgesic effects are largely attributed to the parent compound and the O-desmethyltramadol (M1) metabolite, investigations into M2's activity provide a more complete understanding of tramadol's pharmacological profile. nih.govnih.gov
In zebrafish larvae, a model used for rapid assessment of neuroactive substances, this compound was found to be less potent in inducing hypoactive behavior compared to tramadol and other opioids like fentanyl derivatives. ethz.ch This suggests a lower intrinsic activity on the central nervous system pathways that govern locomotor activity in this species. ethz.ch Studies in other animal models have indicated that this compound is considered pharmacologically inactive, particularly concerning opioid receptor-mediated effects. nih.govpeerj.com
Neurochemical investigations have focused on the interaction of tramadol's metabolites with neurotransmitter systems. Tramadol itself inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862). pharmgkb.orgdrugbank.com While the (+)-enantiomer of tramadol is a more potent serotonin reuptake inhibitor, the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake. researchgate.net this compound, however, is generally considered to be inactive at opioid receptors and does not significantly contribute to the central analgesic effects seen with tramadol. nih.govnih.gov Its direct effects on neurotransmitter levels are less pronounced compared to the parent compound and the M1 metabolite.
Some research has explored the broader effects of tramadol and its metabolites on the central nervous system. Studies in tramadol-treated animals have reported changes in various neurotransmitter systems, including GABAergic, dopaminergic, and histaminergic neurons, which may contribute to side effects like seizures. nih.gov However, the specific contribution of this compound to these neurochemical alterations, independent of the parent drug and other metabolites, is not well-defined.
Influence of this compound on Drug-Metabolizing Enzyme Activities in Animals
The formation of this compound from tramadol is a key metabolic pathway catalyzed by specific cytochrome P450 (CYP) enzymes. pharmgkb.orgresearchgate.net In preclinical animal models, this process is primarily mediated by CYP2B6 and CYP3A4. pharmgkb.orgnih.gov The activity of these enzymes directly influences the concentration of this compound.
Studies in donkeys have shown that co-administration of tramadol with metamizole, a drug also metabolized by CYP3A4, can alter the pharmacokinetics of tramadol and its metabolites. mdpi.com This suggests that competition for the CYP3A4 binding site can reduce the metabolism of tramadol, including its N-demethylation to this compound. mdpi.com
In dogs, the formation of this compound (M2) is a major metabolic route, occurring at a faster rate than in cats and humans. nih.gov The primary enzymes responsible for N-demethylation in dogs are CYP2B11 and CYP3A12. researchgate.net Research using dog liver microsomes demonstrated that M2 formation could be selectively inhibited by chloramphenicol (B1208) and CYP2B11 antiserum, confirming the role of CYP2B11. researchgate.net Furthermore, phenobarbital, an inducer of CYP enzymes, was shown to increase the formation of M2. researchgate.net
Conversely, there is limited evidence to suggest that this compound itself significantly influences the activity of drug-metabolizing enzymes. The focus of research has been on the enzymes responsible for its formation rather than its potential to inhibit or induce CYP enzymes.
Table 1: Key Cytochrome P450 Enzymes in this compound Formation in Animal Models
| Animal Species | Key CYP Enzymes Involved in N-demethylation | Reference |
| Dogs | CYP2B11, CYP3A12, CYP2C21, CYP2C41 | nih.gov |
| Horses | CYP3A4, CYP2B6 | avma.org |
| Donkeys | CYP3A4 | mdpi.com |
| General (Preclinical) | CYP2B6, CYP3A4 | pharmgkb.orgdrugbank.comresearchgate.netnih.gov |
This table is based on available preclinical data and may not be exhaustive.
Mechanistic Studies of Tramadol-N-Desmethyltramadol Interconversion in Animal Models
The conversion of tramadol to this compound is a unidirectional metabolic process known as N-demethylation. pharmgkb.org There is no evidence from preclinical studies to suggest that this compound can be converted back to tramadol. This metabolic step is a detoxification pathway, as this compound is considered a pharmacologically inactive metabolite. nih.govpeerj.com
The primary mechanism for this conversion is enzymatic catalysis by cytochrome P450 enzymes in the liver. d-nb.info Specifically, CYP3A4 and CYP2B6 have been identified as the major enzymes responsible for the N-demethylation of tramadol to this compound in various species. pharmgkb.orgdrugbank.comnih.gov
In dogs, the N-demethylation pathway is particularly prominent, leading to higher concentrations of this compound compared to the active metabolite O-desmethyltramadol. nih.govnih.gov Studies using dog liver microsomes have elucidated the specific canine CYP isoforms involved, with CYP2B11 and CYP3A12 playing the most significant roles in the formation of this compound. researchgate.netnih.gov
The rate of N-demethylation can be influenced by the presence of other drugs that are also metabolized by the same CYP enzymes. For example, in donkeys, the co-administration of metamizole, which competes for CYP3A4, can reduce the metabolism of tramadol, thereby affecting the formation rate of this compound. mdpi.com
Table 2: Summary of Tramadol to this compound Conversion in Animal Models
| Animal Model | Primary CYP Enzymes | Key Findings | Reference |
| Dogs | CYP2B11, CYP3A12 | N-demethylation is a major metabolic pathway, leading to high concentrations of this compound. | nih.govnih.govresearchgate.net |
| Horses | CYP3A4, CYP2B6 | N-demethylation is a significant route of tramadol metabolism. | avma.org |
| Donkeys | CYP3A4 | Co-administration with a CYP3A4 substrate (metamizole) can decrease the rate of this compound formation. | mdpi.com |
Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Species
In Vitro-In Vivo Extrapolation (IVIVE) Approaches for this compound
In vitro-in vivo extrapolation (IVIVE) is a modeling approach that uses in vitro data to predict in vivo pharmacokinetics. researchgate.netyoutube.com For this compound, IVIVE can be used to predict its formation and clearance in preclinical species based on data from in vitro systems like liver microsomes. researchgate.net
This approach involves determining the intrinsic clearance of tramadol to this compound in vitro and then using physiological parameters of the animal model to scale this to an in vivo clearance rate. frontiersin.org The reliability of IVIVE predictions depends on the accuracy of the in vitro data and the physiological parameters used in the scaling process. frontiersin.org
Studies have utilized IVIVE in conjunction with physiologically based pharmacokinetic (PBPK) modeling to predict the in vivo pharmacokinetics of tramadol and its metabolites, including this compound. researchgate.net This combined approach allows for the integration of in vitro metabolism data with physiological information to generate more reliable pharmacokinetic predictions. researchgate.net For instance, metabolism data for tramadol gathered from human liver microsomes (HLM) and recombinant human enzyme systems can be used to predict the formation of this compound. researchgate.net
While much of the IVIVE work has been focused on human predictions, the principles are applicable to preclinical species to refine and reduce animal studies. frontiersin.org
Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound in Animals
Physiologically based pharmacokinetic (PBPK) modeling is a computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. vietnamjournal.ruresearchgate.net PBPK models for tramadol and its metabolites, including this compound, have been developed for various animal species. vietnamjournal.ruresearchgate.net
These models incorporate physiological parameters of the animal (e.g., organ volumes, blood flow rates) and drug-specific parameters (e.g., tissue partitioning, metabolic clearance) to predict the concentration-time profile of this compound in different tissues. nih.govnih.gov
In horses, a PBPK model was developed that included compartments for the liver, blood, gastrointestinal circulatory system, and the rest of the body. researchgate.net This model explicitly considered the formation of metabolites, including this compound, through hepatic clearance. researchgate.net
PBPK models have also been used to investigate interspecies differences in tramadol metabolism. For example, these models can help explain why dogs produce high levels of this compound compared to other species. nih.gov By integrating data on the expression and activity of CYP enzymes like CYP2B11 and CYP3A12 in dogs, the PBPK model can simulate the rapid N-demethylation of tramadol. researchgate.net
The development of PBPK models for this compound in preclinical species is valuable for:
Predicting tissue-specific concentrations. nih.gov
Understanding the impact of enzyme inhibition or induction on metabolite formation. nih.gov
Extrapolating pharmacokinetic data across different species. vietnamjournal.ru
Refining the design of in vivo studies, thereby reducing the number of animals required. frontiersin.org
Forensic and Toxicological Analytical Significance of N Desmethyltramadol Strictly Excluding Human Clinical Interpretation, Dosage, and Adverse Effects
Detection and Quantification of N-Desmethyltramadol in Non-Human Post-Mortem Samples
The detection and quantification of this compound (NDT), a primary metabolite of tramadol (B15222), in non-human post-mortem samples are crucial for understanding the disposition of the parent drug. Various analytical methods have been developed and validated for this purpose, primarily employing chromatographic techniques coupled with mass spectrometry.
In a study examining the distribution of tramadol and its metabolite O-desmethyltramadol (ODT) in decomposed skeletal tissues of rabbits, a gas chromatography-mass spectrometry (GC-MS) method was utilized. laurentian.ca This research highlighted the variability in drug and metabolite levels within a single skeleton and between different animals. laurentian.ca Another study focused on the pharmacokinetics of tramadol and its metabolites, including NDT, in adult horses, using high-performance liquid chromatography (HPLC). avma.org This method demonstrated a limit of quantification for NDT at 15 ng/mL and a limit of detection at 5 ng/mL. avma.org
A gas chromatography-mass spectrometry (GC-MS) method was developed to detect tramadol and its metabolites in the blood, brain, liver, and kidney of Wistar rats. kspublisher.com This highlights the capability to analyze NDT across various tissue types, which is essential in post-mortem investigations where standard sample types may not be available or suitable for analysis.
The following table summarizes the analytical methods used for the detection of this compound in non-human post-mortem samples:
| Animal Model | Sample Type(s) | Analytical Method | Key Findings |
| Rabbit | Skeletal Tissues | GC-MS | Wide variation in drug and metabolite levels in bone. laurentian.ca |
| Horse | Serum | HPLC | Limit of quantification for NDT was 15 ng/mL. avma.org |
| Wistar Rat | Blood, Brain, Liver, Kidney | GC-MS | Successful detection of tramadol and its metabolites in various tissues. kspublisher.com |
These studies underscore the importance of validated and sensitive analytical methods for the accurate determination of NDT in diverse non-human post-mortem specimens, providing valuable data for toxicological investigations.
Identification of this compound in Seized Materials and Illicit Preparations
The identification of this compound in seized materials and illicit preparations is an important aspect of forensic drug analysis. The presence of NDT can indicate the synthesis of tramadol or its metabolites, or the addition of these compounds to other illicit substances.
In recent years, there has been an increase in the number of seized drug cases containing mixtures of non-pharmaceutical fentanyl (NPF) and tramadol. researchgate.net Analysis of these mixtures often involves gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) to identify all components. researchgate.netresearchgate.net One study on crime lab data from Ohio, USA, revealed a significant increase in cases of seized drugs containing both NPF and tramadol between 2018 and 2020. researchgate.net While this study focused on tramadol, the analytical methods employed are capable of identifying its metabolites, including NDT.
Herbal mixtures, sometimes marketed as "Krypton," have been found to be adulterated with synthetic opioids. ofdt.fr In one case, a consumer's urine tested positive for O-desmethyltramadol, but not tramadol or this compound, suggesting the consumption of a product spiked directly with ODT. ofdt.fr This highlights the need for comprehensive screening of seized herbal products for tramadol and its metabolites. The analysis of such materials often utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS). ofdt.fr
The forensic analysis of seized materials is critical for tracking trends in the illicit drug market and understanding the composition of substances being consumed. ofdt.frbrjac.com.br The presence of NDT in these materials can provide valuable intelligence for law enforcement and public health agencies.
Methodologies for Screening and Confirmation of this compound in Forensic Specimens (General Analytical Focus)
A variety of analytical methodologies are employed for the screening and confirmation of this compound in forensic specimens. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Screening Methods: Immunoassays are sometimes used for initial screening; however, they may lack the specificity to distinguish between tramadol and its metabolites. ofdt.fr Therefore, chromatographic methods are generally preferred.
Confirmation Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used techniques for the confirmation and quantification of NDT. diva-portal.orgnyc.govmdpi.com
GC-MS: This technique often requires a derivatization step to improve the chromatographic properties of NDT. nyc.govresearchgate.net For example, a method using propionic anhydride (B1165640) for derivatization allows for the stable analysis of tramadol and its metabolites. nyc.gov Another GC-MS method involved derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS). researchgate.netnih.gov
LC-MS/MS: This is a highly sensitive and specific method that often requires minimal sample preparation. diva-portal.orgresearchgate.net It can be used for the simultaneous analysis of tramadol and its various metabolites, including NDT, in different biological matrices like blood and urine. diva-portal.orgmdpi.comresearchgate.net Chiral LC-MS/MS methods have also been developed to separate the enantiomers of tramadol and its metabolites. researchgate.netmdpi.com
The table below provides a summary of various analytical methods used for this compound analysis.
| Analytical Technique | Sample Type | Sample Preparation | Key Features |
| GC-MS | Blood, Urine, Tissues | Solid-phase extraction (SPE), derivatization. nyc.govresearchgate.net | Requires derivatization for stability and resolution. nyc.gov |
| LC-MS/MS | Blood, Urine, Plasma | Solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple dilution. diva-portal.orgmdpi.commsacl.org | High sensitivity and specificity, allows for simultaneous analysis of multiple analytes. diva-portal.orgresearchgate.net |
| HPLC with Fluorescence Detection | Blood, Urine | Liquid-liquid extraction (LLE). nih.gov | A validated method for the analysis of tramadol and its metabolites. nih.govuliege.be |
| UPLC-MS/MS | Urine | Glucuronidase hydrolysis and urine dilution. msacl.org | A rapid screening method for a large panel of drugs, including NDT. msacl.org |
Analytical Challenges in the Forensic Analysis of this compound and its Metabolites
The forensic analysis of this compound and its related compounds is not without its challenges. These challenges can impact the accuracy and reliability of the analytical results.
Matrix Effects and Interferences in Forensic Samples
Biological matrices such as blood, urine, and tissue homogenates are complex and can interfere with the analysis of NDT. researchgate.netuliege.be
Ion Suppression/Enhancement: In LC-MS/MS analysis, co-eluting endogenous compounds from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net One study reported no significant ion suppression or enhancement for NDT using a validated LC-MS/MS method with a post-column infusion of formic acid to improve sensitivity. researchgate.net
Interfering Substances: Other drugs or their metabolites can potentially interfere with the detection of NDT. For instance, venlafaxine (B1195380) and its metabolite O-desmethylvenlafaxine are known isobars of tramadol and could potentially interfere if not chromatographically separated. researchgate.net A study on the analysis of tramadol in urine noted that co-extracted matrix components can increase the response, leading to inaccurate quantitation. researchgate.net
Sample Preparation: Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial to minimize matrix effects by removing interfering substances. nyc.govmdpi.comrcaap.pt
A study using UPLC-MS/MS for multi-analyte screening in urine employed a threshold accurate calibration technique to normalize for matrix effects. msacl.org Another approach involves using stable-isotope labeled internal standards to compensate for matrix effects. msacl.org
Stability of this compound in Forensic Specimens
The stability of NDT in forensic specimens is a critical factor that can affect the interpretation of toxicological results. Degradation of the analyte between sample collection and analysis can lead to an underestimation of its concentration.
One study investigating the effects of transportation conditions on drug degradation found a trend toward significance for the instability of this compound in post-mortem blood samples. ojp.gov This suggests that the concentration of NDT may change over time, potentially due to analyte instability or post-mortem redistribution within the body. ojp.gov
Further research is needed to fully characterize the stability of NDT in various forensic specimens under different storage conditions to ensure the accuracy of analytical findings. diva-portal.org
Computational and Theoretical Studies of N Desmethyltramadol
Molecular Docking and Dynamics Simulations of N-Desmethyltramadol-Receptor Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, binds to a receptor and to study the stability and conformational changes of the resulting complex over time.
Molecular Docking:
Molecular docking studies have been employed to understand the binding of tramadol (B15222) and its metabolites to opioid receptors. While the primary active metabolite, O-desmethyltramadol (M1), shows a significantly higher affinity for the µ-opioid receptor (MOR) compared to the parent drug, this compound (M2) is considered to have virtually no opioid activity. wikipedia.orgmdpi.com Docking studies help to elucidate the structural basis for these differences in affinity.
Simulations suggest that key interactions within the MOR binding pocket are crucial for agonistic activity. For instance, interactions with residues like Asp147 on transmembrane helix 3 (TM3) and His321 on TM7 are considered important for ligand binding and receptor activation. researchgate.netbenthamopenarchives.com While detailed docking studies focusing specifically on this compound are less common than for the more potent M1 metabolite, it is understood that the structural changes resulting from N-demethylation likely hinder the optimal orientation required for strong binding and activation of the µ-opioid receptor. researchgate.net The absence of one of the N-methyl groups in this compound, compared to tramadol, alters the steric and electronic profile of the amine group, which is critical for the canonical interactions with the receptor's binding site.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic view of the ligand-receptor complex, revealing how the system behaves over time. These simulations can predict the stability of binding poses obtained from docking and identify conformational changes in both the ligand and the receptor upon binding. For opioid receptors, MD simulations have helped to understand the subtle conformational shifts that distinguish agonist binding from antagonist binding. benthamopenarchives.comnih.gov
For this compound, MD simulations would likely show a less stable interaction with the MOR compared to potent agonists. The simulations could reveal a higher degree of movement of the ligand within the binding pocket and a failure to induce the specific conformational changes in the receptor that are necessary for signal transduction. These dynamic insights would further explain its lack of significant opioid activity.
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules. smu.edupurdue.edu These methods can provide detailed information about a molecule's geometry, charge distribution, and reactivity. quantumzeitgeist.comarxiv.org
For this compound, quantum chemical calculations can be used to:
Determine the three-dimensional structure: These calculations can predict the most stable conformation of the molecule, including bond lengths, bond angles, and torsion angles.
Analyze the electronic charge distribution: This reveals the partial charges on each atom, providing insight into the molecule's polarity and its potential for electrostatic interactions with receptor sites. The distribution of electron density is a key factor in how the molecule interacts with its biological targets.
Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net A larger gap generally implies greater stability.
Computational studies have been performed on related compounds, such as O-desmethyltramadol, to analyze its vibrational spectra and electronic properties. researchgate.net Similar calculations for this compound would allow for a direct comparison of their electronic structures, helping to explain differences in their chemical behavior and biological activity. For instance, differences in the electrostatic potential around the nitrogen and oxygen atoms would directly relate to their differing abilities to interact with receptor binding sites.
In Silico Prediction of this compound Metabolic Pathways and Enzyme Interactions
In silico tools and models are widely used to predict the metabolic fate of drugs. These computational approaches can identify which enzymes are likely to metabolize a compound and what the resulting metabolites will be.
Tramadol is known to be metabolized primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov The N-demethylation of tramadol to form this compound (M2) is catalyzed mainly by CYP2B6 and CYP3A4. frontiersin.orgpharmgkb.org this compound itself is a substrate for further metabolism. ekb.eg
In silico models can predict these subsequent metabolic steps. For example, this compound can undergo further N-demethylation by CYP3A4 to form N,N-didesmethyltramadol (M3). ekb.eg It can also be O-demethylated by CYP2D6 to form N,O-didesmethyltramadol (M5). ekb.egnih.gov Physiologically-based pharmacokinetic (PBPK) models, a type of in silico tool, can simulate the absorption, distribution, metabolism, and excretion (ADME) of tramadol and its metabolites, including this compound. nih.govresearchgate.net These models incorporate data on enzyme kinetics and can predict how genetic variations in CYP enzymes (e.g., CYP2D6 polymorphisms) affect the plasma concentrations of different metabolites. nih.govfrontiersin.org
Table 1: Predicted Metabolic Pathways and Enzyme Interactions for this compound
| Metabolic Reaction | Primary Enzyme(s) Involved | Resulting Metabolite |
|---|---|---|
| N-demethylation (of Tramadol) | CYP2B6, CYP3A4 frontiersin.orgpharmgkb.org | This compound (M2) |
| N-demethylation (of this compound) | CYP3A4 ekb.eg | N,N-didesmethyltramadol (M3) |
| O-demethylation (of this compound) | CYP2D6 ekb.eg | N,O-didesmethyltramadol (M5) |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. Quantitative Structure-Activity Relationship (QSAR) is a specific cheminformatics technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity.
While this compound itself is not a primary therapeutic agent, it serves as a scaffold or a data point in the development of QSAR models for tramadol analogs. google.com By synthesizing and testing a series of related compounds, researchers can identify the structural features that are critical for desired (or undesired) activities.
In the context of tramadol and its analogs, QSAR studies could focus on:
Opioid Receptor Affinity: Models could be developed to predict the binding affinity of new tramadol derivatives to the µ-opioid receptor. These models would likely show that modifications to the N-alkyl substituents significantly impact affinity. For example, replacing the methyl groups with other alkyl or arylalkyl groups can alter the compound's interaction with the receptor. researchgate.netresearchgate.net
Metabolic Stability: QSAR models can also predict how susceptible a compound is to metabolism by specific CYP enzymes. This can help in designing analogs with more predictable pharmacokinetic profiles.
For this compound, its known low affinity for the µ-opioid receptor provides a valuable data point. wikipedia.org A successful QSAR model would be able to predict this low activity based on its structural features, such as the presence of a single N-methyl group compared to the two in tramadol or the different electronic and steric properties compared to the highly active O-desmethyltramadol. These models guide medicinal chemists in designing new molecules with potentially improved properties. psu.edu
Compound Index
Emerging Research Areas and Future Directions for N Desmethyltramadol Studies
Novel Analog Design and Synthesis Strategies Guided by Mechanistic Insights
The development of novel analogs of N-desmethyltramadol is a promising frontier in medicinal chemistry. By leveraging mechanistic insights into its biochemical interactions, researchers are designing and synthesizing new molecules with potentially enhanced or modified properties.
One approach involves the structural modification of this compound to explore its pharmacological potential beyond its role as a metabolite. For instance, the synthesis of deuterated derivatives, such as rac N-Benzyl-N-desmethyl Tramadol-d3, serves as a valuable tool in research. The deuterium (B1214612) labeling enhances metabolic stability, which can be advantageous in studies requiring traceability and reduced enzymatic breakdown. The synthesis of such analogs often involves multi-step processes, including the benzylation of the secondary amine in this compound.
Computational design is also playing a pivotal role in the creation of novel analogs. By modeling the interaction of this compound with its biological targets, scientists can predict how structural changes might influence its activity. This allows for a more targeted and efficient approach to synthesizing new compounds with desired characteristics.
Future strategies in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to understand how these changes affect its biological activity.
Targeted Library Synthesis: Creating collections of related analogs to screen for specific pharmacological effects.
Chiral Synthesis: Developing methods to synthesize specific enantiomers of this compound analogs, as different stereoisomers can have distinct biological activities.
Development of Advanced Preclinical Models for this compound Research (Non-Human)
To better understand the in-vivo behavior and effects of this compound, researchers are developing and utilizing more sophisticated preclinical models. These non-human models are crucial for investigating its pharmacokinetics, metabolism, and potential therapeutic or toxicological effects in a controlled environment.
Rat models, particularly Sprague-Dawley rats, are frequently used to study the pharmacokinetics of tramadol (B15222) and its metabolites, including this compound. peerj.com These studies often involve the administration of the compound and subsequent analysis of its concentration in various biological matrices over time. peerj.com For example, research has investigated how co-administration with other drugs, such as apatinib, can affect the pharmacokinetic parameters of tramadol and O-desmethyltramadol in rats. peerj.com
Zebrafish have also emerged as a valuable model organism in toxicological and metabolic research. spandidos-publications.com Studies have shown that zebrafish are capable of metabolizing tramadol to both O-desmethyltramadol and this compound, with this compound being detected at higher levels in brain tissue. spandidos-publications.com This model allows for the investigation of drug distribution and metabolism in a whole-organism context.
Future advancements in preclinical models are expected to include:
Genetically Engineered Models: Utilizing animals with specific genetic modifications, such as altered cytochrome P450 enzyme activity, to mimic human metabolic variations.
Organoid Cultures: Developing three-dimensional cell cultures that replicate the structure and function of specific organs, such as the liver, to study metabolism in a more human-relevant in-vitro system.
Advanced Imaging Techniques: Employing non-invasive imaging methods to visualize the distribution of this compound and its analogs within living organisms.
Innovations in Analytical Techniques for Trace this compound Detection
The accurate and sensitive detection of this compound, often present in low concentrations in biological and environmental samples, is critical for research and clinical applications. Continuous innovation in analytical chemistry is leading to the development of more robust and efficient detection methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the simultaneous determination of tramadol and its metabolites, including this compound, in various biological matrices like urine, plasma, and whole blood. mdpi.comdiva-portal.orgnih.gov This method offers high selectivity and sensitivity, allowing for the quantification of trace amounts of the compound. mdpi.com Various sample preparation techniques, such as dispersive liquid–liquid microextraction (DLLME) and solid-phase extraction (SPE), are employed to clean up samples and concentrate the analytes before LC-MS/MS analysis. mdpi.com
High-performance liquid chromatography (HPLC) with different detectors, including ultraviolet (UV) and fluorescence, has also been widely used. mdpi.comwjbphs.com Chiral HPLC methods are particularly important for separating the enantiomers of tramadol and its metabolites, which can exhibit different pharmacological properties. mdpi.com
Recent innovations focus on automation and high-throughput analysis. For instance, fully automated dried spot analysis systems can directly analyze samples from dried blood or urine spots, eliminating the need for manual extraction steps and reducing the potential for human error. thermofisher.com
Future directions in analytical techniques include:
Development of Novel Biosensors: Creating highly specific and sensitive biosensors for the rapid and on-site detection of this compound.
Miniaturization of Analytical Systems: Designing portable and cost-effective analytical devices for point-of-care or field-based analysis.
Advanced Mass Spectrometry Techniques: Utilizing high-resolution mass spectrometry to identify previously unknown metabolites and degradation products of this compound.
| Analytical Technique | Matrix | Key Features | Reported Limit of Quantification (LOQ) |
|---|---|---|---|
| LC-MS/MS | Human Urine | High selectivity and sensitivity, simultaneous determination of multiple metabolites. mdpi.com | Not explicitly stated for this compound alone. |
| LC-MS/MS | Rat Plasma | Used for pharmacokinetic studies. peerj.com | Not explicitly stated for this compound alone. |
| Enantioselective LC with Fluorescence Detection | Wastewater | Separation and quantification of enantiomers. mdpi.com | 28 ng L⁻¹ for each enantiomer. mdpi.com |
| Fully Automated Dried Spot Analysis (UHPLC-MS/MS) | Urine, Blood, Serum, Saliva | High-throughput, reduced sample preparation. thermofisher.com | Linearity from 5 to 400 ng/mL. thermofisher.com |
| GC-MS | Rat Blood, Brain, Liver, Kidney | Validated for tissue analysis. researchgate.net | Linear range from 25-5,000 ng/mL in blood. researchgate.net |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Biotransformation Research
Omics technologies, such as metabolomics and proteomics, are revolutionizing our understanding of drug metabolism by providing a global view of the molecular changes that occur in response to drug exposure. These powerful tools are being applied to investigate the intricate biotransformation pathways of tramadol, including the formation and further metabolism of this compound.
Metabolomics studies, often utilizing LC-HRMS/MS, can identify a wide range of metabolites in biological samples. nih.gov This untargeted approach has been successful in identifying numerous phase I and phase II metabolites of tramadol in human urine, providing a comprehensive picture of its metabolic fate. nih.gov
Proteomics can identify the specific enzymes involved in these biotransformation processes. For example, research has identified the cytochrome P450 (CYP) isoenzymes responsible for the N-demethylation of tramadol to this compound, namely CYP2B6 and CYP3A4. hmdb.canih.gov Integrated proteomics and metabolomics can further reveal correlations between the expression of metabolic enzymes and the levels of specific metabolites. mdpi.com
The application of these technologies is expected to expand, with future research focusing on:
Personalized Medicine: Using omics data to predict an individual's metabolic response to tramadol based on their unique proteomic and metabolomic profile.
Toxicogenomics: Investigating how this compound exposure alters gene and protein expression to understand its potential toxicological mechanisms.
Systems Biology Approaches: Integrating multi-omics data to create comprehensive models of tramadol metabolism and its effects on biological systems.
Role of this compound in Inter-Species Extrapolation and Toxicological Research
Understanding the similarities and differences in drug metabolism across species is crucial for extrapolating toxicological data from preclinical animal studies to humans. This compound plays a significant role in this area of research, as the enzymes responsible for its formation can vary between species.
Studies have shown that while some animal models, like the fathead minnow, can metabolize tramadol to this compound in a manner similar to mammals, there can be quantitative differences in metabolite formation. nih.govacs.org For instance, the ratio of O-desmethyltramadol to tramadol was found to be lower in fish compared to most humans. nih.govacs.org
In dogs, research has identified that CYP2B11 and CYP3A12 are largely responsible for the formation of this compound, while in humans, it is primarily CYP2B6 and CYP3A4. nih.govnih.gov These species-specific differences in metabolism are critical considerations when using animal models to predict human responses.
Future research in this domain will likely involve:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-Desmethyltramadol (NDT) in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters include:
- Chromatographic conditions : Use reversed-phase columns (e.g., C18) with mobile phases combining buffers (e.g., 0.01 M phosphate) and organic modifiers (e.g., acetonitrile). Adjust pH to optimize peak resolution .
- Mass detection : Monitor transitions such as m/z 250.1→44.1 for NDT and include isotopically labeled internal standards (e.g., cis-C13-tramadol-d3) to correct for matrix effects .
- Validation : Ensure linearity (1–1,000 ng/mL for plasma), accuracy (98–100% recovery), and precision (CV <12%) .
Q. How do species differences impact NDT pharmacokinetics?
- Key Findings : In dogs, NDT is a major metabolite with rapid elimination (T½ ~2.3 hours) but lacks opioid activity. Humans exhibit slower NDT formation due to CYP3A4/CYP2B6 involvement, while dogs rely on CYP2B11/CYP3A12 .
- Methodological Consideration : Use recombinant CYP enzymes or chemical inhibitors (e.g., chloramphenicol for CYP2B11) to identify species-specific metabolic pathways .
Q. What are the critical parameters for validating an HPLC method for NDT analysis?
- Protocol :
Linearity : Establish over 5–1,000 ng/mL with r² ≥0.994 .
Accuracy/Precision : Achieve ≤10% deviation from nominal concentrations and ≤12% CV .
Limit of Quantification (LOQ) : Typically 5–15 ng/mL in plasma, depending on detection (fluorescence or MS) .
Advanced Research Questions
Q. How can conflicting data on NDT metabolite concentrations across studies be resolved?
- Root Causes : Discrepancies arise from analytical variability (e.g., lack of reference standards) or interspecies CYP expression differences. For example, NDT levels in dogs varied 10-fold between studies due to unmeasured metabolites or CYP inhibition .
- Resolution Strategy :
- Standardize protocols using certified reference materials (e.g., Chiralpak® AD columns for enantiomer separation) .
- Conduct cross-laboratory validation with shared internal controls .
Q. What role do CYP enzymes play in NDT formation, and how does genetic polymorphism affect this?
- Enzyme Specificity :
- Humans : CYP3A4 and CYP2B6 catalyze N-demethylation .
- Dogs : CYP2B11 and CYP3A12 dominate, with minimal CYP2D15 contribution .
- Pharmacogenomic Impact : Poor CYP2D6 metabolizers show reduced O-desmethyltramadol (active metabolite) but unchanged NDT levels, altering analgesic efficacy .
Q. How can enantioselective analysis improve understanding of NDT pharmacokinetics?
- Technique : Use chiral columns (e.g., Chiralpak® AD) with hexane:ethanol:diethylamine (95.5:4.5:0.1) to resolve (+)- and (−)-NDT enantiomers.
- Application : In rats, (+)-NDT exhibited 6.36-fold higher AUC than (−)-NDT, mirroring human enantioselectivity. This method clarifies stereospecific metabolism and toxicity .
Q. Why is NDT pharmacokinetically significant despite its lack of opioid activity?
- Context : NDT accumulates in breast milk (76–937 ng/mL) and neonatal fluids, posing risks during lactation. Its long half-life (3.6 hours in dogs) also influences drug-drug interaction studies .
- Analytical Priority : Include NDT in toxicology panels using UPLC-MS/MS to assess exposure risks, even in low-activity metabolites .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
